
Bromoacetamido-PEG8-t-butyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromoacetamido-PEG8-t-butyl acetate is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG linker containing a bromide group and a tert-butyl acetate group. The bromide group can be replaced by nucleophilic reagents for bioconjugation and PEGylation, while the carboxyl group is protected by the tert-butyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bromoacetamido-PEG8-t-butyl acetate typically involves the reaction of PEG8 with bromoacetyl bromide in the presence of a base, followed by the protection of the carboxyl group with tert-butyl acetate. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to 0°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Análisis De Reacciones Químicas
Types of Reactions
Bromoacetamido-PEG8-t-butyl acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The tert-butyl acetate group can be hydrolyzed under acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Solvents: Anhydrous dichloromethane, tetrahydrofuran
Catalysts: Triethylamine, pyridine
Conditions: Room temperature to 0°C, several hours to overnight
Major Products Formed
Aplicaciones Científicas De Investigación
Bromoacetamido-PEG8-t-butyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of various compounds.
Biology: Employed in bioconjugation and PEGylation to improve the solubility and stability of biomolecules.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology .
Mecanismo De Acción
The mechanism of action of Bromoacetamido-PEG8-t-butyl acetate involves its role as a linker in bioconjugation and PEGylation processes. The bromide group reacts with nucleophiles to form stable covalent bonds, while the PEG chain imparts solubility and biocompatibility. The tert-butyl acetate group protects the carboxyl group during reactions and can be removed under acidic conditions to expose the functional group for further modifications .
Comparación Con Compuestos Similares
Similar Compounds
- Bromoacetamido-PEG4-t-butyl acetate
- Bromoacetamido-PEG6-t-butyl acetate
- Bromoacetamido-PEG12-t-butyl acetate
Uniqueness
Bromoacetamido-PEG8-t-butyl acetate is unique due to its specific PEG chain length (PEG8), which provides an optimal balance between solubility and biocompatibility. The presence of the bromide group allows for versatile bioconjugation, while the tert-butyl acetate group offers protection during synthetic processes .
Propiedades
Fórmula molecular |
C24H46BrNO11 |
|---|---|
Peso molecular |
604.5 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C24H46BrNO11/c1-24(2,3)37-23(28)21-36-19-18-35-17-16-34-15-14-33-13-12-32-11-10-31-9-8-30-7-6-29-5-4-26-22(27)20-25/h4-21H2,1-3H3,(H,26,27) |
Clave InChI |
UOZIGPXPPMIYNC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


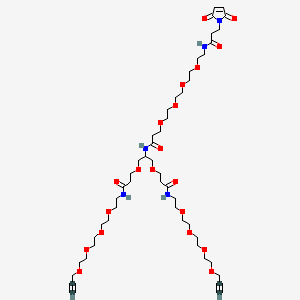
![3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)

![(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B11929926.png)
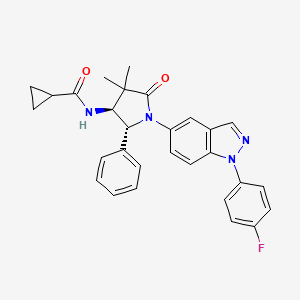
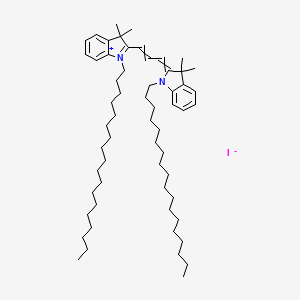
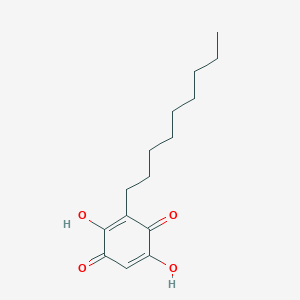
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929956.png)
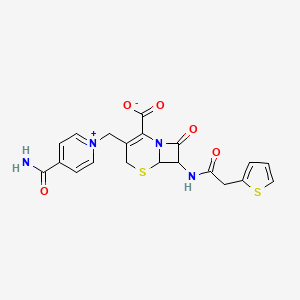
![(1R,2R,5R,7R,10S,11S,14S,16R,19R,20R,23R,25R,28S,29S,32S,34S)-5,14,23-triethyl-2,11,20,29,32-pentamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B11929974.png)
![N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine](/img/structure/B11930003.png)



